molecular formula C10H13NO2 B13661804 5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B13661804
M. Wt: 179.22 g/mol
InChI Key: JESRUCCNJUZONF-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
  • 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine
  • 2,3-Cyclopentenopyridine

Uniqueness

5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5,5-dimethoxy-6,7-dihydrocyclopenta[b]pyridine

InChI

InChI=1S/C10H13NO2/c1-12-10(13-2)6-5-9-8(10)4-3-7-11-9/h3-4,7H,5-6H2,1-2H3

InChI Key

JESRUCCNJUZONF-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC2=C1C=CC=N2)OC

Origin of Product

United States

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